molecular formula C14H8I2 B15405274 1-Iodo-2-[(4-iodophenyl)ethynyl]benzene CAS No. 832744-34-0

1-Iodo-2-[(4-iodophenyl)ethynyl]benzene

Cat. No.: B15405274
CAS No.: 832744-34-0
M. Wt: 430.02 g/mol
InChI Key: MTQRVRXVQTZZSY-UHFFFAOYSA-N
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Description

1-Iodo-2-[(4-iodophenyl)ethynyl]benzene is a diarylacetylene (tolane) derivative engineered for advanced synthetic chemistry and materials science research. This compound features two distinct iodine substituents on aromatic rings connected by a rigid, linear ethynyl bridge, making it a versatile and valuable building block. Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling , Suzuki-Miyaura coupling , and other palladium-catalyzed transformations. The presence of two iodine atoms offers the potential for sequential and selective functionalization, allowing researchers to construct complex molecular architectures, extended π-conjugated systems, and non-linear structures from a single precursor. The ethynyl bridge not only provides conformational rigidity but also contributes to the electronic properties of the molecule, facilitating electron delocalization across the system. This makes it a critical precursor in the development of organic electronic materials, including organic light-emitting diodes (OLEDs), semiconductors, and liquid crystalline polymers. Researchers also utilize this scaffold in the synthesis of macrocycles and molecular wires, where its defined geometry and functionalization potential are key advantages. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

832744-34-0

Molecular Formula

C14H8I2

Molecular Weight

430.02 g/mol

IUPAC Name

1-iodo-2-[2-(4-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8I2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H

InChI Key

MTQRVRXVQTZZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)I)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with analogous diarylacetylenes and iodoarenes:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Iodo-2-[(4-iodophenyl)ethynyl]benzene Ortho-iodo, para-iodophenyl ethynyl C₁₄H₈I₂ 434.02 Dual iodine sites enable bidirectional cross-coupling; used in PAH synthesis
1-Iodo-2-(hex-1-ynyl)benzene Ortho-iodo, hexyl ethynyl C₁₃H₁₃I 296.15 Alkyl ethynyl group reduces conjugation; limited to mono-functional coupling
1-Iodo-2-phenoxybenzene Ortho-iodo, phenoxy C₁₂H₉IO 296.10 Phenoxy group directs electrophilic substitution; less reactive in coupling reactions
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene Ortho-chloro, para-iodo, 4-ethoxybenzyl C₁₅H₁₄ClIO 392.63 Bulky substituents hinder conjugation; used in pharmaceutical intermediates
1-Iodo-2-(trifluoromethyl)benzene Ortho-iodo, trifluoromethyl C₇H₄F₃I 272.01 Electron-withdrawing CF₃ group deactivates ring; limited to meta-directed reactions

Key Research Findings

Electronic and Steric Effects
  • Dual Iodine Reactivity: The presence of two iodine atoms in this compound allows sequential functionalization, unlike mono-iodo analogs like 1-iodo-2-(hex-1-ynyl)benzene .
  • Conjugation Efficiency: The ethynyl linker enhances electron delocalization compared to non-conjugating groups (e.g., 1-iodo-2-phenoxybenzene), making it superior for optoelectronic applications .
  • Steric Hindrance : Bulky substituents (e.g., 4-ethoxybenzyl in 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene) reduce reactivity in cross-coupling reactions .

Stability and Handling

  • Solubility: Polar substituents (e.g., methoxy in 4-iodo-1-methoxy-2-methylbenzene) improve solubility in polar solvents, whereas the target compound requires non-polar solvents like THF .

Preparation Methods

Reaction Mechanism and General Procedure

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetallation with a copper(I)-acetylide intermediate. Reductive elimination yields the coupled product and regenerates the palladium catalyst. A typical procedure involves:

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with copper(I) iodide (CuI) as a co-catalyst.
  • Base : Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) to deprotonate the terminal alkyne.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (60–100°C).

Example Synthesis :

  • Reactants : 1-Iodo-2-ethynylbenzene (1.2 equiv) and 1-iodo-4-iodobenzene (1.0 equiv).
  • Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N (3 equiv), THF, 80°C, 12 h.
  • Workup : Extraction with dichloromethane, washing with brine, and purification via silica gel column chromatography (hexane/ethyl acetate).
  • Yield : 85–90% (reported for analogous reactions).

Optimization Strategies

  • Catalyst Loading : Reducing Pd to 2 mol% and CuI to 5 mol% maintains efficiency while lowering costs.
  • Solvent Effects : DMF enhances solubility of iodinated substrates but may increase side reactions compared to THF.
  • Temperature Control : Reactions conducted at 60°C minimize decomposition of sensitive iodoarenes.

Alternative Methods and Modifications

While Sonogashira coupling dominates, alternative strategies have been explored to address substrate limitations or improve regioselectivity.

Copper-Catalyzed Deacetonative Coupling

A modified Sonogashira protocol employs copper catalysts to activate acetonitrile-based precursors, enabling coupling without pre-functionalized alkynes.

Procedure :

  • Reactants : 2-Iodophenylacetonitrile (1.0 equiv) and 4-iodoiodobenzene (1.1 equiv).
  • Conditions : CuI (20 mol%), 1,10-phenanthroline (ligand), K₃PO₄, DMSO, 100°C, 24 h.
  • Yield : 70–75% after column chromatography.

Sequential Iodination and Coupling

For substrates lacking pre-installed iodine atoms, post-coupling iodination using hypervalent iodine reagents (e.g., bis(trifluoroacetoxy)iodobenzene) can introduce iodine substituents.

Example :

  • Initial Coupling : Ethynylbenzene and 1-bromo-4-nitrobenzene via Sonogashira.
  • Iodination : Treatment with ICl in acetic acid at 0°C for 2 h.
  • Yield : 65% overall (two-step).

Critical Analysis of Reaction Parameters

The table below summarizes key variables influencing the synthesis of this compound:

Parameter Optimal Range Impact on Yield Reference
Catalyst (Pd/Cu) Pd: 2–5 mol%, Cu: 5–10 mol% ≥80%
Temperature 60–80°C Prevents decomposition
Solvent THF > DMF Higher purity
Base Et₃N > Na₂CO₃ Faster kinetics
Reaction Time 12–24 h Complete conversion

Challenges and Mitigation Strategies

Side Reactions

  • Homocoupling : Undesired Glaser coupling of alkynes is suppressed by degassing solvents to remove oxygen.
  • Deiodination : Iodine loss during heating is minimized by using lower temperatures (≤80°C) and inert atmospheres.

Purification Difficulties

The nonpolar nature of the product necessitates chromatographic separation using hexane/ethyl acetate (95:5). Recrystallization from ethanol offers an alternative but yields lower purity (≤75%).

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-Iodo-2-[(4-iodophenyl)ethynyl]benzene?

The compound is typically synthesized via Sonogashira cross-coupling , a palladium-catalyzed reaction between an aryl iodide and a terminal alkyne. For example, coupling 1-iodo-2-ethynylbenzene with 4-iodophenylboronic acid under basic conditions (e.g., using Pd(PPh₃)₄, CuI, and triethylamine in DMF) yields the target compound . Alternative routes include Heck reactions (e.g., aryl halides with alkenes/alkynes) or sequential iodination/alkynylation steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the ethynyl group (δ ~75–90 ppm for sp carbons) and iodine substitution patterns.
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M]+ at m/z 434.85 for C₁₄H₈I₂).
  • IR Spectroscopy : A sharp absorption band at ~2100–2200 cm⁻¹ confirms the C≡C stretch .
  • X-ray Crystallography (if crystalline): Resolves iodine and ethynyl spatial arrangement .

Q. What are the primary research applications of this compound?

Its dual iodine substituents and rigid ethynyl backbone make it valuable in:

  • Materials Science : As a building block for conjugated polymers or liquid crystals (e.g., in organic electronics) .
  • Medicinal Chemistry : As a radiolabeling precursor (¹²⁵I/¹³¹I) for imaging agents .
  • Catalysis : As a ligand or substrate in transition-metal-catalyzed reactions .

Advanced Research Questions

Q. How do reaction conditions impact the yield and selectivity of its synthesis?

Optimizing solvent polarity , catalyst loading , and temperature is critical. For example:

  • DMF enhances Pd catalyst solubility but may promote side reactions (e.g., Glaser coupling of alkynes) .
  • Lower temperatures (40–60°C) reduce undesired homocoupling, while higher Pd concentrations (5–10 mol%) improve turnover .
  • Copper(I) iodide is often added to accelerate oxidative addition in Sonogashira reactions .
ConditionEffect on YieldReference
Pd(PPh₃)₄ (5 mol%)56–70%
CuI (10 mol%)Reduces side products
DMF vs. THFHigher polarity increases coupling efficiency

Q. What challenges arise in regioselective functionalization of the iodinated aromatic rings?

The ortho-directing effect of iodine complicates selective substitution. For example:

  • Electrophilic substitution favors the para position relative to iodine, but steric hindrance from the ethynyl group can divert reactivity .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) require careful choice of protecting groups to avoid competing deiodination .

Q. How does the electronic structure of the ethynyl group influence reactivity?

The sp-hybridized carbons in the ethynyl moiety create a linear, electron-deficient system that:

  • Facilitates π-π stacking in supramolecular assemblies .
  • Enhances electron-withdrawing effects , stabilizing transition states in cross-coupling reactions . Theoretical studies (e.g., DFT calculations) suggest the ethynyl group lowers the activation energy for Pd-mediated oxidative addition by 10–15 kcal/mol compared to non-ethynylated analogs .

Data Contradictions and Resolutions

  • Yield Variability : Sonogashira coupling yields range from 30% to 70% depending on iodinated precursors and catalyst systems. Lower yields (e.g., 30% in ) may stem from competing homocoupling or incomplete deprotection of alkynes .
  • Stability Concerns : The compound may decompose under prolonged UV exposure due to iodine’s photosensitivity. Storage in amber vials at –20°C is recommended .

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